molecular formula C29H36N4O7 B114210 N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine CAS No. 157135-53-0

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

Cat. No.: B114210
CAS No.: 157135-53-0
M. Wt: 552.6 g/mol
InChI Key: VOZJHWQXGBWDNZ-VJBMBRPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is a synthetic compound known for its role as an enzyme inhibitor. It is particularly noted for its ability to form covalent enzyme-inhibitor linkages, making it a valuable tool in biochemical research .

Preparation Methods

The synthesis of N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine typically involves the following steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butoxycarbonyl (Boc) groups.

    Peptide Bond Formation: The protected amino acids are then coupled to form the peptide chain.

    Introduction of the Hydroxylamine Group: The hydroxylamine group is introduced through a reaction with benzoyl chloride.

    Deprotection: The Boc groups are removed to yield the final compound.

Chemical Reactions Analysis

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine undergoes several types of chemical reactions:

Scientific Research Applications

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine involves the formation of a covalent bond with the active site serine of serine proteases. This results in the formation of a carbamate derivative, which inactivates the enzyme. The peptide part of the inhibitor does not form the usual antiparallel beta-sheet in the P binding cleft but protrudes out of the active site and is stabilized by a network of water molecules .

Comparison with Similar Compounds

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is unique in its ability to form covalent enzyme-inhibitor linkages. Similar compounds include:

Properties

IUPAC Name

[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O7/c1-19(30-28(38)39-29(2,3)4)26(36)33-17-11-16-23(33)25(35)31-24(34)22(18-20-12-7-5-8-13-20)32-40-27(37)21-14-9-6-10-15-21/h5-10,12-15,19,22-23,32H,11,16-18H2,1-4H3,(H,30,38)(H,31,34,35)/t19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZJHWQXGBWDNZ-VJBMBRPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166218
Record name N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157135-53-0
Record name N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157135530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.